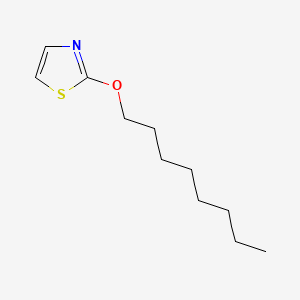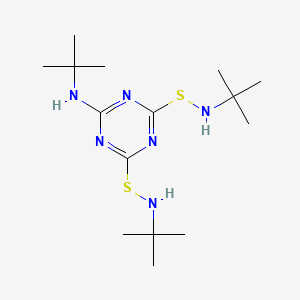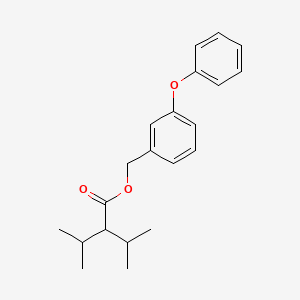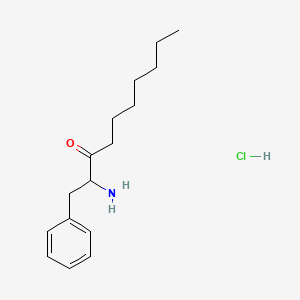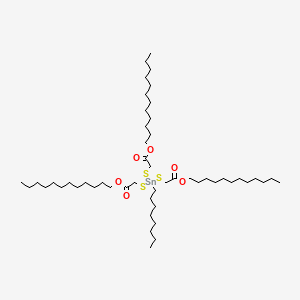
Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is a chemical compound known for its unique structure and properties It is composed of a central tin atom bonded to three thioacetate groups, each further connected to a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate typically involves the reaction of octylstannylidyne with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octylstannylidyne+3Thioacetic Acid→Tridodecyl 2,2’,2”-((octylstannylidyne)tris(thio))triacetate
Industrial Production Methods
In an industrial setting, the production of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its excellent binding properties.
Mechanism of Action
The mechanism by which tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate exerts its effects involves its interaction with molecular targets through its thioacetate groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various catalytic processes. The central tin atom plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tridodecyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate
Uniqueness
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is unique due to its longer dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring robust and durable materials.
Properties
CAS No. |
84332-95-6 |
|---|---|
Molecular Formula |
C50H98O6S3Sn |
Molecular Weight |
1010.2 g/mol |
IUPAC Name |
dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
BQNOOSPILDHFSI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


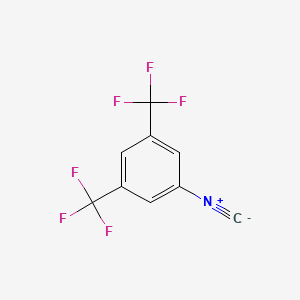

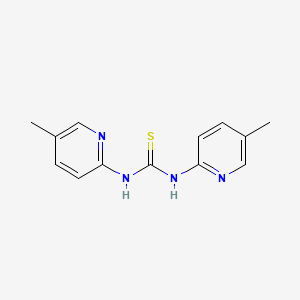


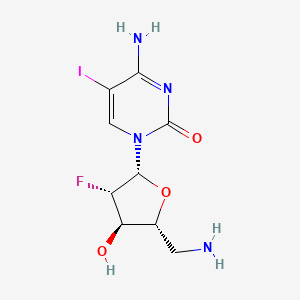

![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
